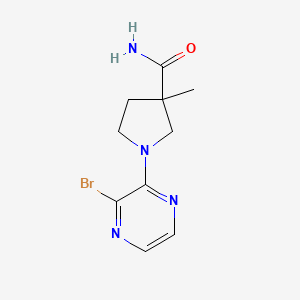![molecular formula C12H13IN2O2 B7408244 3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B7408244.png)
3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol is a compound that features a quinoline ring substituted with an iodine atom at the 3-position and an amino group at the 4-position. This compound also contains a propane-1,2-diol moiety attached to the amino group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol typically involves the following steps:
Iodination of Quinoline: The starting material, quinoline, is iodinated at the 3-position using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The 3-iodoquinoline is then subjected to amination at the 4-position using an appropriate amine source, such as ammonia or an amine derivative.
Attachment of Propane-1,2-diol: The final step involves the reaction of the 3-[(3-Iodoquinolin-4-yl)amino] intermediate with propane-1,2-diol under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base or a catalyst facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3-[(3-Bromoquinolin-4-yl)amino]propane-1,2-diol: Similar structure but with a bromine atom instead of iodine.
3-[(3-Chloroquinolin-4-yl)amino]propane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.
3-[(3-Fluoroquinolin-4-yl)amino]propane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-[(3-Iodoquinolin-4-yl)amino]propane-1,2-diol imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogen-substituted counterparts.
特性
IUPAC Name |
3-[(3-iodoquinolin-4-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c13-10-6-14-11-4-2-1-3-9(11)12(10)15-5-8(17)7-16/h1-4,6,8,16-17H,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKZLYSNJANCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclohexyl 3-[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B7408162.png)

![N-[[4-(2-ethyltriazole-4-carbonyl)-2-methylmorpholin-2-yl]methyl]-2-fluorobutanamide](/img/structure/B7408176.png)
![2-[(2S)-1-(bromomethylsulfonyl)pyrrolidin-2-yl]-4-propan-2-yl-1,3-oxazole](/img/structure/B7408190.png)
![N-[[4-(5-cyclopropyl-2-methylpyrazole-3-carbonyl)-2-methylmorpholin-2-yl]methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7408195.png)
![(4-ethynylphenyl)-[(2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7408201.png)
![N-[N-(4-tert-butyl-1,3-thiazol-2-yl)-S-methylsulfonimidoyl]-N-methylmethanamine](/img/structure/B7408202.png)
![4-[(5-Nitropyrazol-1-yl)methyl]-5-(trifluoromethyl)-1,3-oxazole](/img/structure/B7408208.png)
![1-(fluoromethyl)-N-[[2-methyl-4-[3-(tetrazol-1-yl)propanoyl]morpholin-2-yl]methyl]cyclobutane-1-carboxamide](/img/structure/B7408226.png)
![(4-ethynylphenyl)-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7408252.png)
![N-[[2-methyl-4-(1-methyl-5-propan-2-ylpyrazole-3-carbonyl)morpholin-2-yl]methyl]hept-6-ynamide](/img/structure/B7408256.png)

![N-[2-[[4-(3,4-dimethylpentanoyl)-2-methylmorpholin-2-yl]methylamino]-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7408266.png)
![2-[(6-Bromo-3-methoxypyridin-2-yl)methylamino]-1,1-dicyclopropylethanol](/img/structure/B7408268.png)
